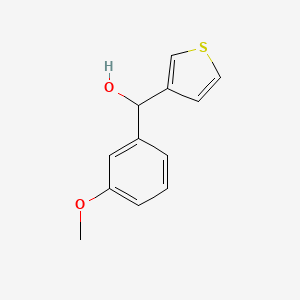

(3-Methoxyphenyl)(thiophen-3-yl)methanol

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPPEGQHZODPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280795 | |

| Record name | α-(3-Methoxyphenyl)-3-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944530-74-9 | |

| Record name | α-(3-Methoxyphenyl)-3-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944530-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(3-Methoxyphenyl)-3-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Insights into 3 Methoxyphenyl Thiophen 3 Yl Methanol Transformations

Detailed Mechanistic Elucidation of Formation Reactions

The synthesis of (3-Methoxyphenyl)(thiophen-3-yl)methanol can be envisaged through several established synthetic routes, most notably via Grignard addition or Friedel-Crafts-type reactions.

A primary route involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction of 3-thiophenecarboxaldehyde (B150965) with (3-methoxyphenyl)magnesium bromide, or conversely, the reaction of 3-methoxybenzaldehyde (B106831) with 3-thienylmagnesium bromide, would yield the target alcohol. The mechanism proceeds through a nucleophilic attack of the organomagnesium species on the electrophilic carbonyl carbon of the aldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and afford the final methanol (B129727) product.

Alternatively, a Friedel-Crafts-type reaction could be employed. This would involve the reaction of anisole (B1667542) with 3-thiophenecarbonyl chloride or 3-thiophenecarboxaldehyde in the presence of a Lewis acid catalyst. The Lewis acid activates the carbonyl group, increasing its electrophilicity and facilitating the electrophilic attack on the electron-rich anisole ring.

In catalyzed formation reactions, such as the Friedel-Crafts acylation followed by reduction, several key intermediates and transition states are involved. In the Friedel-Crafts acylation of anisole with 3-thiophenecarbonyl chloride, the initial step is the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with a Lewis acid catalyst (e.g., AlCl₃). This acylium ion then attacks the anisole ring, which is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group. This attack is the rate-determining step and proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comwikipedia.org This intermediate is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring and, favorably, onto the oxygen of the methoxy group. libretexts.org Subsequent loss of a proton restores aromaticity and yields the ketone, (3-methoxyphenyl)(thiophen-3-yl)methanone. The reduction of this ketone to the target methanol can then be achieved using a reducing agent like sodium borohydride (B1222165), proceeding through a tetrahedral alkoxide intermediate.

In palladium-catalyzed cross-coupling reactions, which represent another potential synthetic route, the mechanism involves a catalytic cycle with various palladium intermediates. For the arylation of thiophenes, a plausible mechanism starts with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. acs.org This is followed by a step such as a concerted metalation-deprotonation or transmetalation, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net The exact nature of the intermediates and the rate-determining step can vary depending on the specific catalyst, ligands, and reaction conditions used. researchgate.net

Table 1: Postulated Intermediates in Catalyzed Formation Reactions

| Reaction Type | Catalyst/Reagent | Key Intermediates | Key Transition States |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Acylium ion, Wheland intermediate (sigma complex) | Transition state for the attack of the acylium ion on the aromatic ring |

| Grignard Reaction | N/A | Magnesium alkoxide | Six-membered ring transition state (Zimmerman-Traxler model) or polar mechanism transition state |

| Palladium-Catalyzed Cross-Coupling | Pd Catalyst (e.g., Pd(OAc)₂) | Pd(0) species, Pd(II) oxidative addition complex, organopalladium intermediates | Transition state of oxidative addition or reductive elimination |

This table is based on generalized mechanisms for these reaction types, as specific data for this compound is not available.

Under acidic conditions, the hydroxyl group of this compound can be protonated to form an oxonium ion. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). The departure of a water molecule generates a secondary benzylic carbocation, the (3-methoxyphenyl)(thiophen-3-yl)methyl cation.

The stability of this carbocation is a critical factor in the subsequent reaction pathways. It is stabilized by resonance delocalization of the positive charge onto both the thiophene (B33073) and the methoxy-substituted phenyl rings. The sulfur atom in the thiophene ring and the oxygen atom of the methoxy group can both participate in stabilizing the positive charge through their lone pairs of electrons. However, carbocations are inherently reactive species and can undergo various transformations, including attack by a nucleophile, elimination of a proton to form an alkene, or rearrangement to a more stable carbocation if possible. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org In the case of the (3-methoxyphenyl)(thiophen-3-yl)methyl cation, significant rearrangement is less likely due to the already substantial stabilization provided by the two aromatic rings.

Mechanistic Study of Electrophilic and Nucleophilic Processes

Both the thiophene and the methoxy-substituted phenyl rings in this compound are susceptible to electrophilic aromatic substitution, though their reactivity differs. Thiophene is generally more reactive than benzene towards electrophilic substitution due to the ability of the sulfur atom to stabilize the intermediate sigma complex through its lone pair of electrons. numberanalytics.comstackexchange.com Substitution on an unsubstituted thiophene preferentially occurs at the 2- and 5-positions. In 3-substituted thiophenes, the directing effect of the substituent and the inherent reactivity of the ring positions will determine the outcome.

The methoxy group on the phenyl ring is a strong activating group and directs electrophilic substitution to the ortho and para positions relative to it. libretexts.orgyoutube.comstackexchange.com Therefore, in this compound, the positions ortho and para to the methoxy group are activated towards electrophiles.

The mechanism for electrophilic aromatic substitution on either ring involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation (a Wheland intermediate). masterorganicchemistry.comwikipedia.org This is typically the rate-determining step. A subsequent deprotonation step by a weak base restores the aromaticity of the ring.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Ring System | Activating/Deactivating Group | Predicted Position of Substitution |

| Thiophene Ring | (3-Methoxyphenyl)methanol group (at C3) | Primarily C5 and C2, influenced by steric hindrance |

| Phenyl Ring | Methoxy group (at C3), (Thiophen-3-yl)methanol group (at C1) | Ortho and para to the methoxy group (C2, C4, C6) |

This table is based on general principles of electrophilic aromatic substitution.

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. As discussed in section 3.1.2., protonation under acidic conditions to form a water molecule is a common strategy. The resulting carbocation can then be attacked by a nucleophile in an Sₙ1-type mechanism.

Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate or a halide, through reaction with tosyl chloride or a hydrohalic acid, respectively. These derivatives can then undergo nucleophilic substitution with a variety of nucleophiles. For secondary benzylic alcohols like the title compound, the substitution reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the reaction conditions, the nature of the nucleophile, and the leaving group. Given the stability of the potential carbocation intermediate, an Sₙ1 pathway is highly probable.

Kinetics and Energetics of Key Reactions

For the formation reactions, the kinetics of a Friedel-Crafts reaction are influenced by the nature of the Lewis acid catalyst and the electronic properties of the aromatic substrate. The electron-donating methoxy group in anisole would increase the rate of reaction compared to unsubstituted benzene. researchgate.net For a Grignard reaction, the rate is dependent on the reactivity of the Grignard reagent and the steric hindrance around the carbonyl group.

In electrophilic aromatic substitution reactions, the activation energy is a key determinant of the reaction rate. The electron-donating nature of the methoxy group and the thiophene ring lowers the activation energy for electrophilic attack compared to benzene, thus increasing the reaction rate. researchgate.net

For nucleophilic substitution of the hydroxyl group, the rate-limiting step in an Sₙ1 reaction is the formation of the carbocation. The stability of the (3-methoxyphenyl)(thiophen-3-yl)methyl cation, due to resonance stabilization from both aromatic rings, would lower the activation energy for its formation, suggesting that Sₙ1 reactions, once the hydroxyl is converted to a good leaving group, would be relatively facile.

Kinetic Studies of Multiselective Carbonylation Related to Aryl(heteroaryl)methanols

While specific kinetic data for the carbonylation of this compound is not extensively documented in publicly available literature, kinetic studies on related palladium-catalyzed carbonylation reactions of benzylic and allylic alcohols provide valuable insights into the reaction dynamics.

Kinetic investigations into the palladium-catalyzed carbonylation of allyl alcohol to 3-butenoic acid have shown a significant dependence on various parameters, including the concentration of the substrate, catalyst, promoters, and the partial pressure of carbon monoxide. For this specific reaction, the activation energy was determined to be 68.802 kJ mol⁻¹.

In the context of aryl halide carbonylation, kinetic analyses have revealed that the turnover-limiting sequence can involve a combination of a reversible migratory insertion step and a dihydrogen activation step. acs.org The electronic properties of the substrate have been shown to influence the kinetics, with different rate-limiting behaviors observed for electron-rich and electron-poor aryl bromides. acs.org For the formylation of 4-bromoanisole, a representative electron-rich aryl halide, the activation parameters have been determined as ΔH‡ = +16.0 kcal mol⁻¹ and ΔS‡ = -36.6 cal K⁻¹ mol⁻¹, resulting in a Gibbs activation energy of ΔG‡(373K) = 29.6 kcal mol⁻¹. acs.org

The development of advanced catalyst systems is crucial for achieving high efficiency in these transformations. For instance, a general palladium-catalyzed synthesis of linear esters directly from secondary and tertiary alcohols has been developed, showcasing outstanding catalyst efficiency with turnover numbers reaching up to 89,000. researchgate.net Such high efficiency is attributed to the use of specific palladium-ligand complexes that facilitate the key steps in the catalytic cycle.

Although direct kinetic data for this compound is scarce, the data from related systems suggest that the electronic nature of both the methoxyphenyl and thiophenyl groups would significantly influence the kinetics of its carbonylation. The electron-donating nature of the methoxy group and the electronic properties of the thiophene ring would affect the stability of key intermediates and the energy barriers of the transition states in the catalytic cycle.

Table 1: Representative Kinetic Data for Related Palladium-Catalyzed Carbonylation Reactions No specific kinetic data for this compound was found in the searched literature. The following table presents data for analogous reactions to provide context.

| Substrate | Reaction Type | Catalyst System | Activation Energy (Ea) / Activation Parameters | Source |

| Allyl alcohol | Carbonylation | Palladium-based | Ea = 68.802 kJ mol⁻¹ | |

| 4-Bromoanisole | Formylation | [Pd(PAd₂ⁿBu)₂] | ΔH‡ = +16.0 kcal mol⁻¹, ΔS‡ = -36.6 cal K⁻¹ mol⁻¹, ΔG‡(373K) = 29.6 kcal mol⁻¹ | acs.org |

Thermodynamic Parameters Influencing Reaction Selectivity

The selectivity of a chemical reaction, referring to the preferential formation of one product over others, is governed by the relative thermodynamic stabilities of the transition states leading to the different products. In the context of the carbonylation of aryl(heteroaryl)methanols, thermodynamic parameters play a critical role in determining the product distribution, especially in cases where multiple reaction pathways are possible.

For palladium-catalyzed carbonylations, the interplay of catalyst, ligands, carbon monoxide pressure, temperature, and solvent all contribute to the thermodynamic landscape of the reaction. sigmaaldrich.com These factors can influence the equilibrium between different catalytic species and the relative energies of the transition states for competing pathways, thereby dictating the selectivity.

For example, in the oxidative carbonylation of methanol, the selectivity between dimethyl carbonate and dimethyl oxalate (B1200264) can be controlled by adjusting the CO pressure, the acidity of the medium, and the steric and electronic properties of the phosphine (B1218219) ligands used. Increasing the CO pressure or using a ligand with a larger bite angle can favor the formation of dimethyl oxalate. This suggests that the transition state leading to the double carbonylation product is stabilized under these conditions.

The structure of the substrate itself is a key determinant of reaction selectivity. For this compound, the electronic and steric properties of the methoxyphenyl and thiophenyl rings will influence the stability of potential intermediates and transition states. The position of the methoxy group on the phenyl ring and the nature of the heteroaryl group can direct the reaction towards a specific outcome.

Table 2: Representative Thermodynamic Data Influencing Selectivity in Related Reactions No specific thermodynamic data for this compound was found in the searched literature. The following table presents qualitative relationships observed in analogous systems.

| Reaction System | Influencing Factor | Effect on Selectivity | Thermodynamic Rationale | Source |

| Oxidative Carbonylation of Methanol | Increased CO Pressure | Favors Dimethyl Oxalate over Dimethyl Carbonate | Stabilization of the transition state for double carbonylation. | |

| Oxidative Carbonylation of Methanol | Ligand Bite Angle | Larger bite angle favors Dimethyl Oxalate | Steric and electronic effects on the stability of catalytic intermediates. | |

| Palladium-Catalyzed Formylation of Aryl Bromides | Substrate Electronics | Different kinetic regimes for electron-rich vs. electron-poor substrates | Influence of substrate electronics on the migratory insertion step. | acs.org |

Chemical Transformations and Derivatization of 3 Methoxyphenyl Thiophen 3 Yl Methanol

Functionalization of the Hydroxyl Group

The secondary hydroxyl group serves as the primary point for chemical alterations, enabling the introduction of diverse functional groups through established synthetic protocols.

Etherification and esterification are fundamental reactions that modify the polarity, lipophilicity, and steric characteristics of (3-methoxyphenyl)(thiophen-3-yl)methanol. A method for the chemoselective etherification of benzylic alcohols, such as the one present in the title compound, utilizes reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org This process is efficient for benzyl (B1604629) alcohols featuring electron-donating groups, proceeding through a carbocation intermediate. organic-chemistry.org

Esterification can be readily accomplished by reacting the alcohol with acyl chlorides or carboxylic acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These reactions convert the hydroxyl group into an ester, which can significantly alter the molecule's biological properties. Research into novel thiazole (B1198619) derivatives has utilized similar esterification strategies to produce compounds with potent antimicrobial activities. mdpi.com

Table 4.1: Representative Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents | Product Type | Key Features |

| Etherification | Alkyl Halide, NaH | Alkyl Ether | Standard Williamson ether synthesis. |

| Chemoselective Etherification | TCT, DMSO, ROH | Alkyl Ether | Selective for benzylic alcohols. organic-chemistry.org |

| Esterification | Acyl Chloride, Pyridine | Ester | Forms ester derivatives. |

| Esterification | Carboxylic Anhydride, Et3N | Ester | Forms ester derivatives. |

The hydroxyl group can be eliminated via an acid-catalyzed dehydration reaction to yield the corresponding alkene, 1-(3-methoxyphenyl)-1-(thiophen-3-yl)ethene. This transformation is driven by the formation of a stable carbocation intermediate, which is stabilized by both the phenyl and thienyl rings. The resulting alkene contains a conjugated π-system, making it a valuable precursor for further synthetic manipulations, including polymerization or cycloaddition reactions.

Modifications of the Aromatic and Heteroaromatic Moieties

The methoxyphenyl and thiophene (B33073) rings present additional sites for derivatization, enabling the modulation of the molecule's electronic and steric properties.

The thiophene ring is amenable to functionalization, although controlling the position of substitution requires specific strategies. acs.org Modern methods often rely on the metal-catalyzed cross-coupling of a pre-functionalized thiophene. For instance, a halogenated thiophene derivative can undergo Suzuki or Stille coupling reactions to introduce new aryl or heteroaryl substituents with high regioselectivity. nih.gov The use of directing groups can also enable selective C-H activation and functionalization at specific positions on the thiophene ring. acs.org Such methods are crucial for constructing complex, multi-substituted thiophene systems found in various functional materials and pharmaceuticals. mdpi.com

The sulfur atom within the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide. wikipedia.org This oxidation is typically performed with reagents like trifluoroperacetic acid and significantly alters the electronic nature and reactivity of the heterocyclic ring. wikipedia.org The resulting sulfoxides and sulfones are more reactive as dienes in Diels-Alder reactions, providing a pathway to complex polycyclic structures. This transformation is also relevant in the context of the metabolism of thiophene-containing drugs. wikipedia.org Nighttime atmospheric oxidation of thiophene by ozone or NO3 radicals can also lead to the formation of organosulfates and sulfonates. acs.org

Generation of Novel Thiophene-Containing Scaffolds

This compound and its derivatives are valuable starting materials for synthesizing novel and intricate thiophene-based molecular scaffolds. bohrium.commdpi.com Through strategic design, intramolecular cyclization reactions can be employed to construct fused heterocyclic systems. For example, derivatives of the title compound could potentially undergo photocyclization to create S-shaped double helicenes, a reaction that has been shown to be highly regioselective. beilstein-journals.org

Furthermore, the combination of the thiophene moiety with other bioactive heterocycles, such as thiazole or quinoxaline, through a "hybrid molecule" approach, has been explored to create new chemical entities with potential therapeutic applications. bohrium.comnih.gov These synthetic strategies highlight the utility of this compound as a versatile building block for accessing a diverse range of complex molecular architectures. mdpi.com

Ring Expansion and Contraction Reactions of Thiophene Derivatives

The thiophene ring, while aromatic, can participate in ring expansion and contraction reactions under specific conditions, often proceeding through non-aromatic intermediates. These transformations are of interest for accessing novel heterocyclic scaffolds.

Ring Expansion:

Ring expansion of thiophene derivatives can lead to the formation of six-membered sulfur-containing heterocycles like thiopyrans. A plausible, albeit not directly reported, pathway for a derivative of this compound could involve an initial functionalization of the thiophene ring followed by a rearrangement. For instance, a Vilsmeier-Haack reaction on a protected form of the starting alcohol could introduce a formyl group onto the thiophene ring. Subsequent reaction with a suitable reagent could then initiate a ring expansion cascade.

A generalized example of a thiophene ring expansion involves the reaction of 3-nitrothiophene, which upon treatment with a Grignard reagent and subsequent base-induced cyclization of the resulting nitrobutadiene derivative, can yield a thiopyran S,S-dioxide. thermofisher.com This highlights a potential, though multi-step and indirect, strategy for ring enlargement of a thiophene core.

Ring Contraction:

Ring contraction of thiophene derivatives is a less common but known process. One documented method involves the sulfur-assisted ring contraction of fluorinated thiopyran derivatives to yield functionalized thiophenes. wikipedia.org This process proceeds through a highly reactive thiiranium cation intermediate. While this specific methodology starts from a thiopyran, it illustrates the principle of manipulating sulfur-containing rings to achieve smaller ring sizes.

For a derivative of this compound, a hypothetical ring contraction would likely require significant modification of the thiophene ring to introduce appropriate functionalities that could facilitate such a rearrangement.

Table 1: Examples of Ring Expansion and Contraction Reactions of Thiophene Derivatives (General)

| Transformation | Starting Material Type | Reagents/Conditions | Product Type |

| Ring Expansion | 3-Nitrothiophene | 1. ArMgBr, THF; 2. Base | Thiopyran S,S-dioxide |

| Ring Contraction | Fluorinated Thiopyran | Base | Functionalized Thiophene |

Synthesis of Fused Thiophene Systems from Precursors

The synthesis of fused thiophene systems is a significant area of research due to the prevalence of these motifs in materials science and medicinal chemistry. drugfuture.comwikipedia.org Aryl(thienyl)methanols can serve as precursors for the construction of various fused heterocycles through intramolecular cyclization reactions.

Acid-Catalyzed Cyclization:

One of the most direct hypothetical applications of this compound in the synthesis of fused systems would be an acid-catalyzed intramolecular electrophilic substitution. Treatment with a strong acid could protonate the hydroxyl group, leading to the formation of a stabilized carbocation. This electrophilic center could then attack an activated position on the methoxyphenyl ring to form a new ring. This type of reaction is a foundational method for creating fused ring systems. For instance, acid-mediated cyclization of 1-[aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes is a known method for preparing 1-aryl-1,3-dihydrobenzo[c]thiophenes. clockss.org

Pictet-Spengler and Pomeranz-Fritsch Type Reactions:

While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone wikipedia.orgdepaul.educlockss.org, analogous reactions involving the thiophene nucleus are well-documented. A derivative of this compound, if converted to an appropriate amine-containing intermediate, could potentially undergo an intramolecular cyclization to form a thieno-fused nitrogen-containing heterocycle.

Similarly, the Pomeranz-Fritsch reaction, which synthesizes isoquinolines from benzalaminoacetals drugfuture.comwikipedia.org, has been adapted for the synthesis of thieno[c]pyridines. For example, N-(thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides can be cyclized in the presence of acid to yield thieno[3,2-c]pyridine (B143518) or thieno[2,3-c]pyridine. google.comnih.govorganicreactions.org A suitably modified derivative of this compound could hypothetically be a precursor in a similar synthetic strategy.

Synthesis of Thieno[c]pyrans:

Thieno[c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, can be synthesized from thienyl acetates. researchgate.net These compounds can then undergo Diels-Alder reactions to form benzothiophenes. A synthetic route starting from a derivative of this compound could potentially be devised to access such thienopyran intermediates, which would then serve as building blocks for more complex fused systems.

Table 2: General Strategies for the Synthesis of Fused Thiophene Systems

| Reaction Type | Precursor Type | Key Reagents/Conditions | Fused System Formed |

| Acid-Catalyzed Cyclization | Aryl(thienyl)methanol derivative | Strong Acid (e.g., HBr) | Dihydrobenzo[c]thiophene derivative |

| Pomeranz-Fritsch Type | N-(thienyl)methyl acetal | Acid | Thienopyridine |

| Diels-Alder Reaction | Thienopyran-3-one | Alkyne, Heat | Benzothiophene |

Advanced Synthetic Applications and Building Block Utility of 3 Methoxyphenyl Thiophen 3 Yl Methanol

Precursors for Polycyclic Aromatic and Heteroaromatic Systems

The strategic disposition of aryl and heteroaryl groups around a central carbinol carbon in (3-Methoxyphenyl)(thiophen-3-yl)methanol makes it a promising candidate for the synthesis of fused polycyclic systems through intramolecular cyclization reactions.

One of the most direct methods to achieve such transformations is through acid-catalyzed cyclization. The secondary alcohol can be protonated under acidic conditions to form a good leaving group (water), generating a resonance-stabilized carbocation. This electrophilic center can then attack an electron-rich position on either the methoxyphenyl or the thiophene (B33073) ring, leading to the formation of a new carbon-carbon bond and a fused ring system.

The presence of the methoxy (B1213986) group on the phenyl ring is particularly advantageous, as it strongly activates the ortho and para positions towards electrophilic substitution. An intramolecular Friedel-Crafts-type reaction could thus lead to the formation of a fluorene-like structure incorporating a thiophene ring. The regioselectivity of this cyclization would be influenced by the reaction conditions and the specific acid catalyst employed.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Potential Product | Hypothetical Yield (%) |

| 1 | H₂SO₄ | Dichloromethane | 0 | 4-Methoxy-9H-thieno[3,2-b]fluorene | 65 |

| 2 | Polyphosphoric Acid (PPA) | Toluene | 100 | 4-Methoxy-9H-thieno[3,2-b]fluorene | 78 |

| 3 | Triflic Acid (TfOH) | Nitromethane | -20 | 2-Methoxy-9H-thieno[2,3-b]fluorene | 55 |

Beyond intramolecular reactions, this compound can serve as a valuable monomeric unit for the synthesis of oligo- and polyaryl thiophenes. These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The hydroxyl group of this compound can be transformed into a better leaving group, such as a tosylate or a halide. This would enable its participation in various cross-coupling reactions. For instance, a palladium-catalyzed Suzuki or Stille coupling with a suitable thiophene-based boronic acid or stannane (B1208499) could lead to the formation of extended π-conjugated systems.

Alternatively, the thiophene ring itself can be functionalized, for example, through lithiation followed by reaction with an electrophile, to introduce coupling handles. This would allow for the polymerization of the monomeric units, leading to polymers with tailored electronic and optical properties. The methoxy group can also be demethylated to a phenol, providing another site for functionalization or for tuning the material's properties.

Role in the Development of New Catalytic Reagents and Ligands

The structure of this compound is conducive to its development into a chiral ligand for asymmetric catalysis. The carbinol center can be a source of chirality if the compound is resolved into its enantiomers or if the alcohol is used to direct a stereoselective reaction.

The oxygen of the hydroxyl group and the sulfur of the thiophene ring can act as coordinating atoms for a metal center. Further modifications of the aromatic rings, such as the introduction of phosphine (B1218219) or amine groups, could create a pincer-type ligand. The steric and electronic properties of such a ligand could be fine-tuned by varying the substituents on the aromatic rings.

For example, the synthesis of a chiral phosphine ligand could be envisioned. The hydroxyl group could be converted to a leaving group, and a diarylphosphine group could be introduced via nucleophilic substitution. The resulting ligand could then be used to form a complex with a transition metal, such as palladium or rhodium, to catalyze a variety of asymmetric transformations.

| Ligand Precursor | Modification | Potential Ligand Type | Target Metal | Potential Catalytic Application |

| This compound | Resolution & PPh₂ substitution | Chiral Monophosphine | Pd, Rh | Asymmetric Hydrogenation |

| This compound | Ortho-lithiation & P(t-Bu)₂ addition | P,O-Chelating Ligand | Ir, Ru | Asymmetric Transfer Hydrogenation |

Integration into Complex Molecular Architectures in Organic Synthesis

The reactivity of the different components of this compound allows for its integration into more complex molecular scaffolds, making it a useful starting material in multi-step organic synthesis.

The secondary alcohol can be oxidized to the corresponding ketone, (3-methoxyphenyl)(thiophen-3-yl)methanone. This ketone can then serve as a key intermediate for a variety of transformations, such as the Wittig reaction to form alkenes, or as a substrate in nucleophilic addition reactions to create tertiary alcohols with increased molecular complexity.

Furthermore, the thiophene ring can undergo a variety of functionalizations. For instance, electrophilic substitution at the C2 or C5 positions of the thiophene ring is a well-established reaction. This allows for the introduction of a wide range of functional groups, which can then be used to build up more complex structures. The combination of these transformations provides a powerful toolkit for the synthesis of novel and intricate molecules.

For instance, a synthetic route towards a complex, biologically active scaffold could begin with the oxidation of this compound to the ketone. This could be followed by a Grignard reaction to introduce a new carbon-carbon bond, and then a ring-closing metathesis reaction to construct a new heterocyclic ring. The possibilities are extensive and highlight the potential of this compound as a versatile building block in the hands of a synthetic chemist.

Computational and Theoretical Studies of 3 Methoxyphenyl Thiophen 3 Yl Methanol

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within (3-Methoxyphenyl)(thiophen-3-yl)methanol are fundamental to understanding its stability, spectroscopic properties, and chemical behavior.

Quantum Chemical Calculations of Ground State Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the ground state properties of molecules like this compound. Such calculations can predict optimized geometries, bond lengths, bond angles, and the distribution of electron density.

DFT studies on similar thiophene-containing compounds have demonstrated the reliability of hybrid functionals, such as B3LYP, in combination with a suitable basis set (e.g., 6-311++G(d,p)), for obtaining accurate geometric parameters. chemijournal.com For this compound, these calculations would likely reveal the non-planar arrangement of the two aromatic rings relative to each other, a consequence of the sp³-hybridized benzylic carbon.

The electronic properties, such as the dipole moment and the molecular electrostatic potential (MEP), can also be determined. The MEP map would visualize the electron-rich and electron-poor regions of the molecule. It is anticipated that the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, along with the sulfur atom of the thiophene (B33073) ring, would represent areas of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group would be a region of positive potential (electrophilic site). elifesciences.org

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| C-O (hydroxyl) bond length (Å) | 1.43 |

| C-O (methoxy) bond length (Å) | 1.37 |

| C-S (thiophene) bond length (Å) | 1.72 |

| Dihedral Angle (Phenyl-C-C-Thiophene) (°) | 50 - 70 |

Note: These are hypothetical values based on typical results from DFT calculations on analogous molecules.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgmasterorganicchemistry.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and methoxyphenyl rings, indicating that these are the likely sites for electrophilic attack. aps.org The LUMO, conversely, would likely be distributed across the aromatic rings and the C-O bond of the alcohol, suggesting these as potential sites for nucleophilic attack, particularly after protonation of the hydroxyl group.

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. rsc.org Computational studies on substituted thiophenes have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. The methoxy group, being an electron-donating group, would raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted analogue.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 |

Note: These are hypothetical values based on typical results from DFT calculations on analogous aromatic alcohols and thiophene derivatives.

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry provides a powerful toolkit for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the structures of transition states and intermediates.

Computational Investigations of Transition State Structures

The synthesis of this compound can be achieved through the nucleophilic addition of a 3-thienyl Grignard or organolithium reagent to 3-methoxybenzaldehyde (B106831). mt.com The mechanism of such nucleophilic additions to carbonyl groups has been extensively studied computationally. youtube.comacademie-sciences.fr

A computational investigation of this reaction would involve locating the transition state for the nucleophilic attack on the carbonyl carbon. researchgate.net The geometry of this transition state would likely show the 3-thienyl nucleophile approaching the carbonyl carbon at an angle greater than 90 degrees, in line with the Bürgi-Dunitz trajectory. academie-sciences.fr The C-C bond would be partially formed, and the C=O bond would be elongated as the carbon atom rehybridizes from sp² to sp³. libretexts.org The presence of the magnesium cation from the Grignard reagent, likely coordinated to the carbonyl oxygen, would also be a critical feature of the transition state structure, stabilizing the developing negative charge on the oxygen. acs.org

Prediction of Reaction Selectivity and Pathway Energetics

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies.

In the case of the synthesis of this compound, computational modeling could be used to predict the facial selectivity of the nucleophilic attack on the prochiral carbonyl group of 3-methoxybenzaldehyde. While the resulting product in this specific case is achiral, understanding the factors that would govern stereoselectivity in related chiral systems is of significant interest. mdpi.com

Furthermore, computational studies can explore potential side reactions. For instance, the Grignard reagent is a strong base and could potentially deprotonate any acidic protons present. However, in this specific reaction, the nucleophilic addition to the aldehyde is expected to be the dominant pathway. masterorganicchemistry.com The calculated energy barriers for competing pathways would provide a quantitative measure of the reaction's selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and biological properties. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution. nih.govnih.govrsc.org By simulating the motion of the molecule over time, MD can reveal the accessible conformations at a given temperature and the timescales of conformational changes. For a molecule with aromatic ethers, MD simulations can also shed light on the interactions with solvent molecules and the dynamic nature of the ether linkage. nih.gov These simulations would likely show that the molecule is flexible, with rapid interconversion between several low-energy conformers at room temperature.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Low-Energy Conformations (°) |

| τ1 (Cipso-phenyl-Cbenzylic-Cipso-thienyl-S) | Rotation of the thiophene ring relative to the phenyl ring | ~60, 180, 300 |

| τ2 (Cortho-phenyl-Cipso-phenyl-Cbenzylic-O) | Rotation around the phenyl-methanol bond | ~±90 |

| τ3 (Cortho-thienyl-Cipso-thienyl-Cbenzylic-O) | Rotation around the thiophene-methanol bond | ~±90 |

| τ4 (Cipso-phenyl-Cmeta-phenyl-O-Cmethyl) | Rotation of the methoxy group | 0 (planar with the ring) |

Note: These are hypothetical values based on general principles of conformational analysis for similar molecular fragments.

Spectroscopic Property Prediction and Characterization Enhancement

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular characterization. DFT calculations can predict the NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies (IR) of a molecule with a reasonable degree of accuracy.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. scielo.org.za The predicted shifts for a proposed structure can be compared with experimental data to verify the structural assignment. For complex molecules, this comparison is crucial for assigning the correct signals to the respective nuclei.

Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be computed. These theoretical spectra are often scaled by a factor to account for systematic errors in the computational method and to improve agreement with experimental results. The comparison of theoretical and experimental IR spectra helps in the assignment of specific vibrational modes to the observed absorption bands. scielo.org.zaresearchgate.net

For example, a DFT study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one provided a detailed assignment of its FT-IR spectrum by correlating experimental peaks with calculated vibrational modes. scielo.org.za The table below illustrates the kind of data generated in such a study, comparing experimental and calculated vibrational frequencies for key functional groups.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiazolidinone Derivative. scielo.org.za Data is for (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one and is for illustrative purposes only.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| C-H aromatic stretching | 3057.7, 3008.8 | 3120-3070 |

| C=C aromatic stretching | 1637, 1608, 1513.7 | 1609, 1542, 1423 |

| NO₂ asymmetric stretching | 1566.1 | 1566 |

| NO₂ symmetric stretching | 1374.4 | 1339 |

A similar approach is taken for NMR predictions. The calculated chemical shifts for a molecule like 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione have been shown to be in good agreement with experimental data, aiding in the complete structural elucidation. researchgate.net The following table provides an example of such a comparison.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Oxadiazole-thione Derivative. researchgate.net Data is for 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione and is for illustrative purposes only.

| Carbon Atom | Experimental ¹³C NMR (ppm) | Calculated (DFT/B3LYP) (ppm) |

|---|---|---|

| C=S | 185.0 | 183.5 |

| C=N | 155.2 | 153.1 |

| Thiophene C2 | 128.9 | 127.8 |

| Anilino C(ipso) | 145.3 | 143.2 |

| N-CH₂-N | 58.1 | 56.9 |

| N-CH₃ | 38.4 | 37.5 |

Future Research Directions and Emerging Methodologies for Thiophenemethanols

Innovations in Asymmetric Synthesis of Chiral Thiophenemethanols

The production of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. chiralpedia.com The asymmetric synthesis of chiral thiophenemethanols, including (3-Methoxyphenyl)(thiophen-3-yl)methanol, is a significant area of research. Innovations are centered on the development of novel chiral catalysts that can facilitate highly selective reactions. chiralpedia.com

Recent breakthroughs in catalytic asymmetric synthesis have been driven by new catalyst designs and a deeper understanding of reaction mechanisms. chiralpedia.com For thiophenemethanols, this includes the use of chiral thioether-based catalysts, where the sulfur atom plays a crucial role in the reaction pathway. rsc.org Transition metal complexes featuring chiral ligands are also pivotal, creating an asymmetric environment that guides the enantioselective formation of the desired product. chiralpedia.com

A key strategy involves the enantioselective functionalization of thiophene (B33073) derivatives. For instance, copper-catalyzed asymmetric hydroboration has been shown to be effective for producing chiral chromanes and could be adapted for thiophenemethanols. nih.gov The goal is to develop recyclable catalysts that maintain high activity and selectivity, aligning with the principles of green chemistry. chiralpedia.com

Table 1: Advances in Asymmetric Catalysis for Heterocyclic Compounds

| Catalytic System | Reaction Type | Key Features | Potential Application for Thiophenemethanols |

|---|---|---|---|

| Chiral Thioether-based Catalysts | Various Asymmetric Transformations | Sulfur atom plays a key role in the reaction pathway. rsc.org | Direct asymmetric synthesis of chiral thiophenemethanols. |

| Transition Metal Complexes with Chiral Ligands | Additions, Cycloadditions, Cross-couplings | High versatility and selectivity. chiralpedia.com | Enantioselective synthesis of complex thiophenemethanol derivatives. |

| Copper(I) Hydride with Chiral Ligands | Asymmetric Hydroallylation | High yields and excellent enantioselectivities for thiochromanes. nih.gov | Potential for asymmetric synthesis of substituted thiophenemethanols. |

Development of Photocatalytic and Electrocatalytic Methodologies

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. researchgate.net This approach allows for reactions to occur under mild conditions, often using inexpensive and readily available photocatalysts like titanium dioxide (TiO2) or eosin (B541160) Y. nih.gov For the synthesis of thiophenemethanols and related thioethers, photocatalytic thiol-ene and thiol-yne reactions are particularly relevant. researchgate.netnih.gov These methods offer an efficient and atom-economical way to form carbon-sulfur bonds. researchgate.net

Electrocatalysis presents another promising avenue for the synthesis of thiophene-containing compounds. Carbon materials doped with thiophene-sulfur have been developed as highly selective electrocatalysts. acs.org While initially demonstrated for hydrogen peroxide synthesis, the principles of using tailored electrode materials to control reaction pathways could be applied to the synthesis of complex organic molecules like thiophenemethanols. acs.org These methods offer the potential for greener and more controlled synthetic processes.

Table 2: Emerging Catalytic Methodologies

| Methodology | Catalyst/System | Reaction Type | Advantages |

|---|---|---|---|

| Photocatalysis | Titanium Dioxide (TiO2) | Thiol-ene reactions | Inexpensive, readily accessible catalyst. nih.gov |

| Eosin Y | Thiol-ene/oxidation tandem reaction | Utilizes atmospheric oxygen as an oxidant. nih.gov | |

| ZnIn2S4 | Hydrothiolation of alkenes/alkynes | High functional group tolerance, green solvent compatibility. nih.gov |

| Electrocatalysis | Thiophene–S-doped Carbon | Oxygen Reduction Reaction | High selectivity, potential for simultaneous power generation. acs.org |

Exploration of Bio-Inspired Synthetic Routes for Thiophenemethanols

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthetic routes aim to mimic the efficiency and selectivity of natural enzymatic processes. chiralpedia.com One approach involves using enzymes directly as biocatalysts for asymmetric synthesis. chiralpedia.com

Another bio-inspired strategy is the use of biomass-derived starting materials. For example, furan, which can be produced from cellulosic materials, can be converted into thiophene through reactions with hydrogen sulfide (B99878) over a catalyst like alumina. researchgate.netyoutube.com This provides a potential pathway to thiophene-based compounds from renewable resources. Furthermore, chiral molecules derived from biomass, such as carbohydrates and amino acids, can be used to create new chiral ligands or organocatalysts for asymmetric synthesis. chiralpedia.com

Synthetic biology also offers exciting prospects, where microorganisms could be engineered to produce chiral thiophenemethanols through tailored biosynthetic pathways, offering a highly sustainable and environmentally friendly production method. chiralpedia.com

Computational Design of New Thiophene-Based Compounds with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties. acs.org By performing computational studies, researchers can gain deep insights into the electronic structure, stability, and reactivity of thiophene-based compounds. nih.gov This allows for the in silico design of new derivatives with tailored characteristics before undertaking laboratory synthesis. acs.orgnih.gov

For instance, DFT calculations can predict parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with a compound's chemical reactivity and stability. nih.gov This information is crucial for designing molecules with specific electronic properties for applications in materials science or as therapeutic agents. acs.orgnih.gov Molecular docking simulations can further predict how these designed compounds might interact with biological targets. nih.gov The use of artificial intelligence and machine learning is also emerging to analyze large datasets of reaction outcomes, accelerating the discovery of new catalysts and optimizing reaction conditions for the synthesis of compounds like this compound. chiralpedia.com

Table 3: Computationally Derived Properties of Thiophene Derivatives

| Compound Feature | Computational Method | Predicted Property | Significance |

|---|---|---|---|

| Electronic Structure | Density Functional Theory (DFT) | HOMO/LUMO energy levels, band gaps. acs.orgnih.gov | Predicts chemical reactivity and stability. nih.gov |

| Binding Interactions | Molecular Docking | Interaction with biological targets. nih.gov | Supports design of potential therapeutic agents. nih.gov |

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3-Methoxyphenyl)(thiophen-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via Grignard reactions or nucleophilic substitution . For example:

- React 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and Mg in THF) with 3-thiophenecarboxaldehyde, followed by acid quenching and purification .

- Alternatively, use Stille coupling between thiophene derivatives and methoxyphenyl precursors in the presence of nickel catalysts .

- Purification typically involves column chromatography or recrystallization using solvents like methanol or dichloromethane .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl and thiophene moieties) and the methanol -OH proton (δ 2.5–3.5 ppm, broad). Methoxy groups appear as singlets at ~δ 3.8 ppm .

- IR : Confirm O-H stretch (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and thiophene C-S (700–600 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 222.08) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, THF) and poorly soluble in water. Solubility can be enhanced via sonication or co-solvents like ethanol .

- Stability : Sensitive to light and oxidation. Store under inert gas (N₂/Ar) at 2–8°C. Monitor degradation via TLC or HPLC .

- Melting Point : Predicted ~110–115°C based on analogous structures .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic structure or reactivity of this compound?

- Methodological Answer :

- Use B3LYP/6-31G(d) density functional theory (DFT) to calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Exact exchange terms improve accuracy for aromatic systems .

- For reactivity: Simulate nucleophilic attack on the thiophene ring or hydrogen bonding interactions at the methanol site .

- Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. How to resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer :

- Perform control experiments varying catalysts (e.g., Pd vs. Ni), solvents (THF vs. DMF), or reaction times.

- Use HPLC-MS to quantify impurities. For example, byproducts from incomplete Grignard reactions may include unreacted aldehydes .

- Cross-reference with crystallographic data (e.g., Mercury CSD) to confirm molecular packing and purity .

Q. What strategies optimize enantioselective synthesis of this chiral alcohol?

- Methodological Answer :

- Employ chiral catalysts like BINOL-derived phosphoric acids for asymmetric induction during ketone reduction .

- Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .

- Explore enzymatic resolution using lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Q. How to investigate the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Conduct docking studies with AutoDock Vina to predict binding affinities to targets like cytochrome P450 or thiophene-metabolizing enzymes.

- Validate via in vitro assays : Measure IC₅₀ values using fluorogenic substrates or SPR (surface plasmon resonance) for real-time binding kinetics .

- Compare with structurally similar compounds (e.g., bipyraloxifene derivatives) to establish structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Confirm sample purity via elemental analysis (C, H, S content) and DSC (differential scanning calorimetry) for precise melting points .

- Replicate experiments using standardized protocols (e.g., identical heating rates for DSC).

- Cross-check with NIST Chemistry WebBook for reference spectra of analogous compounds .

Q. What causes variability in catalytic efficiency during coupling reactions involving thiophene rings?

- Methodological Answer :

- Analyze steric effects: Bulky methoxyphenyl groups may hinder catalyst access to the thiophene ring. Use molecular volume calculations (e.g., Connolly surface area) .

- Test alternative catalysts: Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions .

- Monitor reaction progress with in-situ FTIR to detect intermediate species .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.